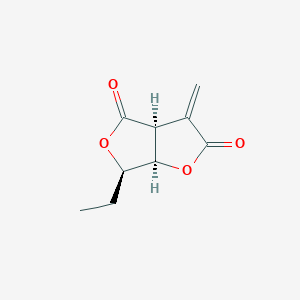
Xylobovide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xylobovide is a natural product found in Xylaria obovata with data available.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Xylobovide exhibits a range of biological activities that make it a subject of interest in pharmacological research:
- Antimicrobial Properties : Research indicates that this compound has significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .
- Cytotoxic Effects : this compound has demonstrated cytotoxic effects on cancer cell lines, particularly HeLa cells. Studies have indicated that it can induce apoptosis in these cells, making it a candidate for further investigation in cancer therapy .
Medicinal Applications
The medicinal potential of this compound is being explored in several areas:
- Cancer Treatment : Due to its cytotoxic properties, this compound is being studied for its potential use as an anticancer agent. Its ability to inhibit tumor cell growth could lead to the development of new therapeutic strategies against various cancers .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. Further research is necessary to elucidate these effects and their mechanisms .
Biotechnological Applications
This compound's unique properties also lend themselves to various biotechnological applications:
- Biopesticides : Given its antimicrobial properties, this compound can be explored as a natural biopesticide. This application is particularly relevant in sustainable agriculture, where there is a growing demand for environmentally friendly pest control methods .
- Bioremediation : The compound's ability to interact with various biological systems suggests potential use in bioremediation processes, where it could help degrade environmental pollutants or enhance soil health through microbial interactions .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at R. C. Patel Arts, Commerce, and Science College investigated the antimicrobial efficacy of this compound against common pathogens. The findings revealed that this compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural antimicrobial agent.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro assays were performed to assess the cytotoxic effects of this compound on HeLa cells. Results indicated a dose-dependent response, with higher concentrations leading to increased cell death.
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 20 |
Eigenschaften
Molekularformel |
C9H10O4 |
|---|---|
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
(3aS,6R,6aR)-6-ethyl-3-methylidene-6,6a-dihydro-3aH-furo[3,4-b]furan-2,4-dione |
InChI |
InChI=1S/C9H10O4/c1-3-5-7-6(9(11)12-5)4(2)8(10)13-7/h5-7H,2-3H2,1H3/t5-,6+,7+/m1/s1 |
InChI-Schlüssel |
BHRJNZZWSGMQLJ-VQVTYTSYSA-N |
Isomerische SMILES |
CC[C@@H]1[C@H]2[C@H](C(=C)C(=O)O2)C(=O)O1 |
Kanonische SMILES |
CCC1C2C(C(=C)C(=O)O2)C(=O)O1 |
Synonyme |
xylobovide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















